5-(Chloromethyl)-1-ethyl-3-iodopyrazole
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Overview
Description
5-(Chloromethyl)-1-ethyl-3-iodopyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 5, an ethyl group at position 1, and an iodine atom at position 3. These substituents confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-ethyl-3-iodopyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring at the nitrogen atom (position 1) using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethyl-3-iodopyrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions forming new carbon-nitrogen or carbon-oxygen bonds.
Electrophilic substitution: The iodine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.
Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols under basic conditions.
Electrophilic substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents in the presence of catalysts.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Electrophilic substitution: Introduction of nitro, sulfonyl, or halogen groups.
Oxidation and reduction: Formation of pyrazole N-oxides or deiodinated pyrazoles.
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-3-iodopyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-3-iodopyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-methyl-3-iodopyrazole: Similar structure but with a methyl group instead of an ethyl group at position 1.
5-(Chloromethyl)-1-ethyl-3-bromopyrazole: Similar structure but with a bromine atom instead of an iodine atom at position 3.
5-(Chloromethyl)-1-ethyl-3-chloropyrazole: Similar structure but with a chlorine atom instead of an iodine atom at position 3.
Uniqueness
5-(Chloromethyl)-1-ethyl-3-iodopyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClIN2/c1-2-10-5(4-7)3-6(8)9-10/h3H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHTNAADFVVRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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